Product packaging for 3-Methyl-2-(pyridin-4-yl)-1H-indole(Cat. No.:CAS No. 32667-07-5)

3-Methyl-2-(pyridin-4-yl)-1H-indole

Cat. No.: B11892587
CAS No.: 32667-07-5
M. Wt: 208.26 g/mol
InChI Key: WUFIVLGAOQFIJA-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffold in Contemporary Chemical Biology Research

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and chemical biology. wisdomlib.orgnih.govrjpn.org This "privileged structure" is found in a vast number of natural products, including alkaloids and essential amino acids like tryptophan, as well as in a multitude of synthetic compounds with a wide array of therapeutic applications. nih.govbenthamdirect.com Its prevalence stems from its ability to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and DNA. nih.govnih.gov

The versatility of the indole nucleus allows for the synthesis of derivatives with a broad spectrum of biological activities, such as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. rjpn.orgbenthamdirect.commdpi.com The ability to modify the indole ring at various positions enables chemists to fine-tune the pharmacological properties of these derivatives, leading to the discovery of potent and selective drug candidates. mdpi.com Many commercially successful drugs, including the anti-inflammatory drug indomethacin (B1671933) and the anti-cancer agents vinblastine (B1199706) and vincristine, feature the indole scaffold, underscoring its profound importance in drug discovery. nih.govmdpi.com

Role of Pyridine (B92270) Moiety in Modulating Biological Activity and Chemical Reactivity

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is another crucial building block in medicinal chemistry. researchgate.netijnrd.org Its inclusion in a molecule can significantly influence its biological activity and chemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to biological targets. nih.gov Furthermore, the basic nature of the pyridine moiety can improve the water solubility of a compound, a desirable characteristic for drug candidates. nih.govnih.gov

Overview of 3-Methyl-2-(pyridin-4-yl)-1H-indole within Indole-Pyridine Frameworks

The compound this compound represents a classic example of an indole-pyridine hybrid, integrating the key features of both the indole and pyridine rings. In this structure, the pyridine ring is directly attached to the C2 position of the indole scaffold, and a methyl group is present at the C3 position. This specific arrangement of the two heterocyclic systems is expected to result in unique physicochemical and biological properties. The indole portion provides a lipophilic and aromatic framework capable of various interactions, while the pyridine moiety introduces a polar and basic center. This combination can influence the molecule's ability to cross biological membranes and interact with specific receptor sites. Research on such hybrid structures is often driven by the quest for novel therapeutic agents that can exploit the synergistic effects of both pharmacophores.

Historical Context and Evolution of Research on Indole-Pyridine Derivatives

The exploration of indole chemistry dates back to the 19th century with the investigation of the natural dye indigo. rjpn.org The recognition of the indole nucleus in essential biomolecules like tryptophan further fueled research into its derivatives. nih.gov Similarly, the study of pyridine and its derivatives has a long history, driven by their presence in natural alkaloids and their utility as versatile synthetic intermediates.

The deliberate synthesis of hybrid molecules combining these two important heterocycles is a more recent development, spurred by the successes in medicinal chemistry of compounds containing either scaffold. Early research likely focused on fundamental synthesis and characterization. Over time, with advancements in synthetic methodologies and a deeper understanding of structure-activity relationships, the focus has shifted towards designing and synthesizing indole-pyridine derivatives with specific biological targets in mind. Modern research in this area often involves computational modeling to predict binding affinities and guide synthetic efforts, alongside high-throughput screening to evaluate the biological activities of newly synthesized compounds. The evolution of research on indole-pyridine derivatives reflects the broader trends in drug discovery, moving from serendipitous findings to rational drug design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B11892587 3-Methyl-2-(pyridin-4-yl)-1H-indole CAS No. 32667-07-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32667-07-5

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-2-pyridin-4-yl-1H-indole

InChI

InChI=1S/C14H12N2/c1-10-12-4-2-3-5-13(12)16-14(10)11-6-8-15-9-7-11/h2-9,16H,1H3

InChI Key

WUFIVLGAOQFIJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2 Pyridin 4 Yl 1h Indole and Analogues

Direct Synthetic Routes to 3-Methyl-2-(pyridin-4-yl)-1H-indole

The direct construction of the this compound core involves several strategic approaches, including modern catalytic methods and classic condensation reactions.

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the direct formation of carbon-carbon bonds. In the context of synthesizing 2-arylindoles, these methods offer an efficient pathway. While direct C-H functionalization of a pre-formed 3-methylindole (B30407) at the C-2 position with a pyridine (B92270) moiety is a plausible strategy, much of the reported palladium-catalyzed synthesis focuses on building the indole (B1671886) ring itself or functionalizing it at other positions. For instance, palladium catalysis is instrumental in the Tsuji–Trost-type reaction of 3-indolylmethylacetates with various nucleophiles, showcasing the versatility of palladium in indole chemistry. nih.gov A notable example of direct C-2 functionalization is the palladium-catalyzed methylation of indoles bearing a removable N-2-pyrimidyl directing group, which achieves site-specific methylation at the C-2 position. rsc.org Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of complex indole derivatives, such as 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones bearing a 3-indolyl substituent. nih.gov

Condensation and Cyclization Reactions for Core Formation

Classical indole syntheses, such as the Fischer indole synthesis, remain a cornerstone for constructing the indole nucleus. The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone, 1-(4-benzoylphenyl)propan-1-one is reacted with phenylhydrazine (B124118) to form the corresponding hydrazone, which is then cyclized using boron trifluoride etherate in acetic acid. orientjchem.org This general approach can be adapted for the synthesis of this compound by using an appropriate pyridinyl-substituted ketone as a precursor.

Another significant method is the Leimgruber–Batcho indole synthesis, which offers mild reaction conditions and good regiochemical control. buu.ac.th This method has been successfully employed in the synthesis of 1-(1-pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole, a key intermediate for a protein kinase C inhibitor. acs.org The synthesis involves the condensation of 2-(2,2-dimethoxyethyl)benzenamine with 1-(2-pyridinylmethyl)-4-piperidinone. acs.org

Sequential Knoevenagel condensation followed by cyclization is another effective strategy for constructing complex heterocyclic systems, including indene (B144670) and benzofulvene derivatives, which shares mechanistic parallels with certain indole syntheses. acs.org

Multi-Component Reactions (MCRs) and Cascade Approaches

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of substituted pyridines and indoles. researchgate.netias.ac.inresearchgate.net A one-pot, four-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium (B1175870) acetate (B1210297) has been shown to produce indole–cycloalkyl[b]pyridine hybrids through a six-step tandem sequence. nih.gov This strategy highlights the potential for constructing the 2-(pyridin-4-yl)-1H-indole scaffold by carefully selecting the appropriate starting materials.

Cascade reactions, often catalyzed by transition metals like palladium, enable the formation of multiple bonds in a single, uninterrupted sequence. The synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones with a 3-indolyl substituent is achieved through a cascade cyclocarbopalladation followed by reaction with 2-alkynyltrifluoroacetanilides. nih.gov

Synthesis of Key Precursors and Intermediates for this compound Derivatives

The synthesis of this compound and its derivatives often relies on the preparation of key precursors and intermediates. These include substituted anilines, pyridines, and carbonyl compounds.

The Leimgruber-Batcho indole synthesis, for example, utilizes precursors like 1-(5-iodopyridin-2-ylthio)-2-methyl-3-nitrobenzene, which is prepared from the nucleophilic aromatic substitution of 2-chloro-5-iodopyridine (B1352245) with a thiophenol derivative. buu.ac.th The 2-chloro-5-iodopyridine itself is synthesized from 2-aminopyridine. buu.ac.th

For Fischer indole synthesis, the required ketone precursors, such as 1-(4-benzoylphenyl)propan-1-one, can be prepared through Friedel-Crafts acylation followed by further functional group manipulations like bromination and oxidation. orientjchem.org

The generation of heterocyclic aryne precursors, specifically 'indolynes' and 'pyridynes', from silyltriflates offers a modern approach to highly substituted indoles and pyridines. sigmaaldrich.com These reactive intermediates can be trapped with various nucleophiles and cycloaddition partners to generate a library of derivatives. sigmaaldrich.com

Precursor TypeSynthetic MethodKey ReagentsReference
Substituted NitrobenzeneNucleophilic Aromatic Substitution2-chloro-5-iodopyridine, Thiophenol derivative buu.ac.th
Substituted KetoneFriedel-Crafts Acylation, Bromination, OxidationBenzoyl chloride, N-bromosuccinimide orientjchem.org
Heterocyclic ArynesSilyltriflate chemistrySilyltriflates, Fluoride source sigmaaldrich.com
1,4-OxazinonesCondensationAcetylene dicarboxylate, β-amino alcohol nih.gov

Derivatization Strategies for Structural Modification of this compound

Once the core this compound scaffold is assembled, further structural modifications can be introduced to explore structure-activity relationships.

Substitution Reactions on the Indole Nucleus

The indole nucleus is amenable to various substitution reactions. The nitrogen atom of the indole can be alkylated or acylated. For example, the synthesis of 1-methyl-2-(pyridin-3-yl)-1H-indole and 1-methyl-3-(2-(4-pyridyl)ethyl)-1H-indole demonstrates N-methylation. sielc.combldpharm.com

Electrophilic substitution reactions, such as bromination, can occur on the indole ring. The synthesis of 3-bromo-1-methyl-2-(pyridin-4-yl)-1H-indole highlights the introduction of a bromine atom at the 3-position, which can serve as a handle for further cross-coupling reactions. bldpharm.com

Furthermore, the synthesis of various indole derivatives often involves the introduction of substituents at different positions of the indole ring to create libraries of compounds for biological screening. For instance, the synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives involves multiple steps to build a complex substituent at the 5-position of the indole ring. nih.gov

Derivatization ReactionPositionReagents/ConditionsResulting StructureReference
N-AlkylationN1Methylating agent1-Methyl-2-(pyridin-yl)-1H-indole sielc.combldpharm.com
BrominationC3Brominating agent3-Bromo-1-methyl-2-(pyridin-4-yl)-1H-indole bldpharm.com
Multi-step substitutionC5Various5-substituted indole derivatives nih.gov

Modifications at the Pyridine Moiety

Modifications to the pyridine ring of indole-based compounds can significantly impact their biological activity. One common modification is the oxidation of the pyridine ring nitrogen. This, combined with alkylation at the second position of the pyridine ring, has been shown to produce compounds with favorable in vitro activity and oral bioavailability in animal models. nih.gov

Another approach involves the introduction of substituents onto the pyridine ring through cross-coupling reactions. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully employed. nih.gov This is followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov

The Leimgruber-Batcho indole synthesis has also been adapted to create 3-substituted 4-(pyridin-2-ylthio)indoles. buu.ac.thresearchgate.net This method involves the nucleophilic aromatic substitution of a chloropyridine with a thiophenol, followed by cyclization to form the indole ring. buu.ac.thresearchgate.net This strategy allows for the introduction of various substituents at the 3-position of the indole. buu.ac.thresearchgate.net

N-Alkylation and N-Arylation of the Indole Nitrogen

The functionalization of the indole nitrogen through N-alkylation and N-arylation represents a key strategy for diversifying the chemical space of indole derivatives.

N-Alkylation: This process involves the introduction of an alkyl group onto the indole nitrogen. For example, the synthesis of 1-methyl-3-(2-chloro-pyrimidine-4-yl)-1H-indole has been achieved by reacting 3-(2-chloro-pyrimidine-4-yl)-1H-indole with formaldehyde (B43269) in the presence of a palladium on carbon catalyst under a hydrogen atmosphere. google.com

N-Arylation: The N-arylation of indoles can be accomplished using copper-catalyzed or palladium-catalyzed cross-coupling reactions. A general and efficient method utilizes a copper(I) iodide (CuI) catalyst with ligands such as trans-1,2-cyclohexanediamine or N,N'-dimethyl-ethylenediamine to couple aryl iodides or bromides with various indoles. acs.org Palladium-catalyzed N-arylation, employing bulky, electron-rich phosphine (B1218219) ligands, has also proven effective for coupling indoles with aryl iodides, bromides, chlorides, and triflates. nih.gov These methods are compatible with a range of substituted indoles and halo-pyridines. acs.orgnih.gov

Advanced Synthetic Techniques and Sustainable Approaches

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly methods. This has led to the adoption of advanced techniques like microwave-assisted synthesis and flow chemistry, as well as a focus on the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole derivatives. nih.gov Microwave irradiation can significantly reduce reaction times and often improve yields compared to conventional heating methods. ajrconline.org This technique has been successfully applied to various classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov

For example, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using microwave irradiation. mdpi.com In one instance, a palladium-catalyzed intramolecular oxidative coupling of an enamine, when heated with microwaves, resulted in a significantly higher yield (94%) in a much shorter time (3 hours) compared to conventional heating (62% yield in 16 hours). mdpi.com Similarly, efficient synthesis of 3-substituted bis-isoxazole ethers bearing a 2-chloro-3-pyridyl group has been achieved under microwave conditions, highlighting the method's efficiency and higher regional selectivity. nih.gov

Green Chemistry Principles in Indole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These principles are increasingly being applied to indole synthesis. tandfonline.com Key aspects of green chemistry in this context include:

Waste Prevention: Designing syntheses that minimize byproducts. youtube.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. youtube.com

Use of Safer Solvents and Auxiliaries: Employing environmentally benign solvents and reducing the use of auxiliary substances. youtube.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. youtube.com Microwave-assisted synthesis is also considered energy-efficient. tandfonline.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. youtube.com

Multi-component reactions (MCRs) are a prime example of green chemistry in action, as they often exhibit high atom economy and reduce the number of synthetic steps. rsc.org An innovative two-step MCR for assembling the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been developed, which proceeds under mild conditions using ethanol (B145695) as a solvent and without a metal catalyst. rsc.orgrsc.org The use of non-toxic, naturally occurring indoles is also being explored for the synthesis of conducting polymers as a green alternative to carcinogenic aniline-based polymers. bridgew.edu

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. nih.govacs.org This technology is increasingly being used for the synthesis of heterocyclic compounds, including indoles. nih.govuc.pt

The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to a continuous flow process. uc.pt Flow chemistry has also been instrumental in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). acs.org For example, it enables the safe handling of highly reactive organometallic reagents, such as organolithium and Grignard reagents, which are often used in the synthesis of complex molecules. acs.org The combination of flow chemistry with other technologies like microwave irradiation and supported catalysts can lead to fully automated and highly efficient synthetic processes. acs.orgscielo.br

Characterization Techniques for Synthetic Products

The characterization of newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.

For indole derivatives, the following methods are commonly used:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. For example, in the characterization of 2-methyl-1H-indole-3-carboxylate derivatives, the chemical shifts (δ) of the protons and carbons provide detailed information about the connectivity of atoms. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which helps in confirming the molecular formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For instance, in the characterization of 1-(3-sulfamoylpyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, characteristic peaks for N-H, C=O, and SO2 groups were identified. mdpi.com

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a crystalline compound. It has been used to confirm the structure of compounds like 3-(2-chloropyridin-3-yl)-5-(((3-(p-tolyl)isoxazol-5-yl)methoxy)methyl)isoxazole and to understand the solid-state properties of indole derivatives. nih.gov

The following table provides an example of characterization data for a synthesized indole derivative:

Table 1: Characterization Data for Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate

Technique Data
1H NMR (CDCl3) 8.43 (-NH, brs); 8.05 (1H, d, J = 2 Hz); 7.21 (1H, d, J = 8.5 Hz); 7.14 (1H, dd, J = 8.5 Hz, 2 Hz); 3.94 (3H, s); 2.74 (3H, s) mdpi.com
13C NMR (CDCl3) 166.7, 144.3, 134.6, 127.2, 122.3, 121.6, 121.2, 110.6, 104.3, 50.8, 14.2 mdpi.com
HRMS (ESI) m/z 224.0473 [M+H]+ (calcd. for C11H11ClNO2: 224.0478)

Spectroscopic Analysis (e.g., NMR, IR, MS)

Spectroscopic analysis is fundamental for the characterization of new molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone, the indole NH proton appears as a broad singlet at a downfield chemical shift (δ 11.34 ppm), which is characteristic of acidic protons. Aromatic protons are observed as a multiplet in the range of δ 7.00-8.07 ppm, and the methyl group protons at position 3 of the indole ring appear as a singlet at δ 2.46 ppm. orientjchem.org For this compound, one would expect a similar pattern: a singlet for the C3-methyl group, distinct signals for the protons on the pyridine ring, and a set of multiplets for the protons on the benzene (B151609) ring of the indole nucleus, in addition to the characteristic indole N-H proton signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the analogue [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone, signals for the methyl carbon, aromatic carbons, and the carbonyl carbon (C=O) are observed at δ 10.6, 109.6-137.8, and 195.7 ppm, respectively. orientjchem.org For this compound, the spectrum would be expected to show a signal for the C3-methyl group in the aliphatic region (around 9-15 ppm), and a series of signals in the aromatic region (typically δ 100-150 ppm) corresponding to the carbons of the indole and pyridine rings.

Interactive NMR Data Table for a Representative 3-Methyl-2-aryl-1H-indole

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Indole-NH~11.3-
Aromatic-H~7.0 - 8.1~109 - 138
-CH₃~2.5~10
C=O (analogue)-~196

Note: Data is based on the reported values for [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone and is illustrative for the class of compounds. orientjchem.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone shows a characteristic absorption band for the N-H stretch of the indole ring at 3343 cm⁻¹. orientjchem.org Another related compound, 3-methyl-2-phenylindole, shows aromatic C-H stretching vibrations around 3035-3075 cm⁻¹ and aromatic C-C bonds as a single absorption band at 1595 cm⁻¹. For this compound, characteristic peaks would include:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the indole N-H group.

Aromatic C-H stretch: Peaks typically found just above 3000 cm⁻¹.

Aromatic C=C and C=N stretch: A series of absorptions in the 1400-1600 cm⁻¹ region.

C-H bend: Bands in the fingerprint region (below 1000 cm⁻¹) that are characteristic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula. For the analogue [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone, the mass spectrum showed a molecular ion peak (M⁺) at m/z 311.30, confirming its molecular weight. orientjchem.org For this compound (C₁₄H₁₂N₂), the expected molecular ion peak would be at approximately m/z 208. The fragmentation pattern would likely involve cleavage of the bond between the indole and pyridine rings, as well as fragmentation of the indole ring itself, which is a characteristic pattern for indole derivatives. nist.gov

Elemental Analysis

Elemental analysis is a crucial technique to determine the empirical formula of a compound by measuring the percentage composition of elements like carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. For a synthesized compound to be considered pure, the found values should typically be within ±0.4% of the calculated values. researchgate.net

For the compound [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone (C₂₂H₁₇NO), the calculated elemental composition was C, 84.86%; H, 5.50%; N, 4.50%. The found values were C, 84.51%; H, 5.51%; N, 4.62%, which are in good agreement. orientjchem.org

Calculated Elemental Analysis for this compound

The molecular formula for this compound is C₁₄H₁₂N₂. The molecular weight is 208.26 g/mol .

Element Symbol Atomic Weight Number of Atoms Total Mass Percentage (%)
CarbonC12.01114168.15480.79
HydrogenH1.0081212.0965.81
NitrogenN14.007228.01413.45

X-ray Crystallography for Structural Elucidation

While a specific crystal structure for this compound is not available in the cited literature, the analysis of related indole derivatives provides insight into the expected structural features. For example, the crystal structure of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole was determined to be in the triclinic crystal system with the space group P-1. medchemexpress.com In another complex indole derivative, the indolin-2-one and 1H-indole rings were found to be nearly planar. researchgate.net

A typical X-ray crystallography study would report the following parameters for this compound.

Illustrative Crystallographic Data Table

Parameter Description Example Value
Empirical formulaThe simplest whole-number ratio of atomsC₁₄H₁₂N₂
Formula weightThe sum of the atomic weights of the atoms208.26 g/mol
Crystal systemThe symmetry of the unit cell (e.g., Monoclinic, Triclinic)Monoclinic
Space groupThe symmetry of the crystal structureP2₁/n
a, b, c (Å)The dimensions of the unit cella = 8.80, b = 10.99, c = 18.29
α, β, γ (°)The angles of the unit cellα = 90, β = 97.33, γ = 90
Volume (ų)The volume of the unit cell1756.8
ZThe number of molecules per unit cell4

Note: The example values are taken from a representative crystal structure of a related heterocyclic compound and are for illustrative purposes only. rsc.org

The analysis would confirm the planarity of the indole ring and the relative orientation of the pyridine ring with respect to the indole nucleus. It would also detail any intermolecular interactions, such as hydrogen bonding involving the indole N-H group, which stabilize the crystal packing. medchemexpress.com

Biological Activity and Pharmacological Potential of 3 Methyl 2 Pyridin 4 Yl 1h Indole Derivatives

Investigation of Anticancer Potential

Derivatives of the 3-methyl-indole scaffold have been extensively investigated for their potential as anticancer agents. Research has focused on their ability to induce cell death, halt cell proliferation, and inhibit tumor growth in preclinical models.

A primary method for assessing anticancer potential is through in vitro cytotoxicity assays, which measure the ability of a compound to kill or inhibit the growth of cancer cells cultured in a laboratory setting. Numerous studies have reported the potent cytotoxic effects of various 3-methyl-indole derivatives against a wide spectrum of human cancer cell lines.

For instance, a series of 3-methyl-2-phenyl-1H-indoles, close analogs of the pyridinyl structure, demonstrated significant growth inhibitory activity. nih.gov Compounds from this series were particularly effective against cervical (HeLa), ovarian (A2780), and mesothelioma (MSTO-211H) cancer cells, with GI₅₀ values in the low micromolar range. nih.gov Similarly, novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles showed cytotoxicity against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines, with some derivatives exhibiting lower IC₅₀ concentrations than the reference drug 5-fluorouracil. researchgate.net

Other complex derivatives incorporating the pyridinyl-indole motif have also shown high potency. A class of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives displayed strong cytotoxic activity against various liver cancer cell lines. nih.gov Furthermore, new N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles, which are structurally related, inhibited tumor cell proliferation at sub-micromolar concentrations, with IC₅₀ values lower than established kinase inhibitors like gefitinib (B1684475) and sorafenib (B1663141) in HCT-116 colon cancer cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected 3-Methyl-Indole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity Metric (IC₅₀/GI₅₀ in µM)Reference
3-methyl-2-phenyl-1H-indoles31aHeLa (Cervical)4.4 nih.gov
3-methyl-2-phenyl-1H-indoles31aA2780 (Ovarian)2.2 nih.gov
3-methyl-2-phenyl-1H-indoles31aMSTO-211H (Mesothelioma)2.4 nih.gov
3-methyl-2-phenyl-1H-indoles31bHeLa (Cervical)4.0 nih.gov
3-methyl-2-phenyl-1H-indoles31bA2780 (Ovarian)2.0 nih.gov
3-methyl-2-phenyl-1H-indoles31bMSTO-211H (Mesothelioma)2.9 nih.gov
3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles3hHUH7 (Liver), MCF7 (Breast)Lower than 5-fluorouracil researchgate.net
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides8bLiver Cancer CellsPotent Activity nih.gov
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles2a/2bHCT-116 (Colon)(Sub-)micromolar nih.gov

Beyond simple cytotoxicity, understanding the mechanism of cell death induced by these compounds is crucial. Research indicates that 3-methyl-indole derivatives can trigger various forms of programmed cell death, including apoptosis and the more recently described methuosis.

Apoptosis: Apoptosis, or programmed cell death type I, is a well-regulated process essential for eliminating damaged or cancerous cells. Several indole (B1671886) derivatives have been shown to induce apoptosis. For example, N-alkylindole-isatin conjugates effectively provoked apoptosis in breast cancer cells. tandfonline.com This was associated with the inhibition of the anti-apoptotic protein Bcl-2, a key regulator of the apoptotic pathway. tandfonline.com Similarly, certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were found to induce Nur77-dependent apoptosis. nih.gov The mode of action for some N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles also includes the induction of caspase-3/7 activity, which is a hallmark of apoptosis. nih.gov

Methuosis: Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, leading to cell demise. nih.govmdpi.com This alternative death pathway is of particular interest for killing cancer cells that have developed resistance to apoptosis. nih.gov Indole-based chalcones, which are structurally related to the core compound, have been identified as potent inducers of methuosis. nih.gov Specifically, compounds like 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MIPP) and its more potent 5-methoxy analog (MOMIPP) cause dramatic cytoplasmic vacuolization in glioblastoma and other cancer cell lines. nih.govnih.gov The induction of methuosis by MOMIPP has been linked to the JNK signaling pathway. nih.gov More complex derivatives, such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides, have also been developed as selective methuosis inducers. semanticscholar.org

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a fundamental characteristic of cancer. Consequently, compounds that can halt the cell cycle at specific checkpoints are valuable as potential anticancer drugs.

Studies have shown that derivatives of 3-methyl-indole can interfere with cell cycle progression. For instance, a series of novel N-alkylindole-isatin hybrids were found to cause cell cycle disturbance in breast cancer cells. tandfonline.com This effect was attributed to the inhibition of cyclin-dependent kinase 2 (CDK2), a key protein that drives the transition from the G1 to the S phase of the cell cycle. tandfonline.com Other studies involving platinum complexes of indole derivatives reported an arrest of MCF7 breast cancer cells in the G0/G1 phase. researchgate.net Additionally, certain azole compounds designed as hybrids of phenstatin (B1242451) and letrozole (B1683767) demonstrated significant G2/M phase cell cycle arrest in MCF-7 cells. mdpi.com

To validate in vitro findings, promising compounds are often tested in vivo using animal models, such as mice with tumor xenografts (human tumors grown in mice). These studies provide critical information on a compound's efficacy in a living organism.

Derivatives of the pyridinyl-indole scaffold have demonstrated significant antitumor activity in such models. A notable example is a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative, which was tested in a xenograft mouse model using MDA-MB-231 breast cancer cells. semanticscholar.org This compound exhibited a remarkable ability to suppress tumor growth. semanticscholar.org Another study highlighted a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative, compound 8b, which showed good anti-hepatocellular carcinoma (HCC) activity in vivo with a favorable safety profile. nih.gov These findings underscore the therapeutic potential of this class of compounds and support their further development as clinical candidates.

Exploration of Antimicrobial Properties

In addition to their anticancer effects, indole derivatives have been explored for their ability to combat microbial infections. The rise of antibiotic-resistant bacteria, such as Pseudomonas aeruginosa, has created an urgent need for new antimicrobial agents.

Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium known for its high resistance to multiple antibiotics, making infections difficult to treat. umsha.ac.ir Research into pyridine (B92270) and indole-containing compounds has revealed promising activity against this pathogen.

Studies on 2-(pyridin-3-yl)-1H-benzo[d]imidazoles, which contain a pyridinyl ring system, showed that most of the synthesized compounds were effective against P. aeruginosa. researchgate.net A broader review of pyridine compounds also identified several derivatives with activity against P. aeruginosa, with some exhibiting minimum inhibitory concentrations (MIC) as low as 6.25–12.5 μg/mL. nih.gov

More directly related to the indole core, recent work has shown that simple halogenated indoles can act as antibiotic adjuvants. nih.gov For example, 4F-indole was found to enhance the susceptibility of P. aeruginosa to aminoglycoside antibiotics. nih.gov The combination of 4F-indole with these antibiotics resulted in a 2- to 16-fold reduction in the minimum bactericidal concentration (MBC) compared to the antibiotics alone, suggesting a synergistic effect that could help overcome resistance. nih.gov

Table 2: Antibacterial Activity of Selected Pyridine and Indole Derivatives against P. aeruginosa

Compound ClassActivityMetricReference
2-(pyridin-3-yl)-1H-benzo[d]imidazolesEffective against P. aeruginosaMIC range: 100–500 µg/mL researchgate.net
Substituted Mannich bases (Pyridine derivatives)High antibacterial activityMIC range: 6.25–12.5 µg/mL nih.gov
4F-Indole (in combination with aminoglycosides)Enhances antibiotic effectiveness2- to 16-fold reduction in MBC nih.gov

Antifungal Activity

Research into the specific antifungal properties of 3-Methyl-2-(pyridin-4-yl)-1H-indole is limited in publicly available literature. However, the broader class of indole derivatives has been the subject of numerous studies for potential antifungal applications. For instance, various novel indole-based 1,3,4-oxadiazoles have been synthesized and have demonstrated significant antifungal activity, in some cases exceeding that of the natural product pimprinine. nih.gov Similarly, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have shown moderate antifungal activities against pathogens like G. zeae. researchgate.net

Other related structures, such as (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives, have exhibited moderate activity against various Candida species. nih.gov While these findings highlight the potential of the indole and pyridine scaffolds in developing new antifungal agents, further research is required to determine the specific antifungal profile of this compound.

Antiviral Activity

Direct studies on the antiviral effects of this compound are not extensively documented. However, the indole nucleus is a common feature in many compounds investigated for antiviral properties. For example, 3-methyleneoxindole, an oxidation product of indole-3-acetic acid, has been shown to selectively inhibit the replication of several viruses, including herpes-, mengo-, and polioviruses. nih.gov This antiviral action is suggested to be related to its nature as a sulfhydryl binding compound. nih.gov The specific mechanisms and spectrum of activity for this compound remain an area for future investigation.

Evaluation of Neuroprotective Effects

The neuroprotective potential of indole derivatives is an active area of research, with various compounds being explored for their effects on the central nervous system.

Derivatives of 3-pyrrolidine-indole have been identified as selective modulators of serotonin (B10506) 5-HT2 receptors, suggesting their potential in treating mental health disorders. nih.gov Psychedelic compounds, which are often agonists or partial agonists at 5-HT2A receptors, are known to alter perception, mood, and cognitive processes. nih.gov A series of (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives has been synthesized and shown to have a high affinity for human 5-HT1B/1D receptors. nih.gov While these studies focus on different indole derivatives, they underscore the potential of the indole scaffold to interact with various serotonin receptor subtypes. The specific activity of this compound at 5-HT2C and 5-HT6 receptors has not been detailed in the available literature.

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. ssu.ac.ir Several indole-based compounds have been investigated as AChE inhibitors. For instance, indolinone-based compounds bearing a benzylpyridinium moiety have been synthesized and shown to be potent dual-binding inhibitors of AChE. ssu.ac.ir One of the most active compounds from this series, a 2-chlorobenzyl derivative, exhibited an IC50 value of 0.44 nM against AChE, making it significantly more potent than the standard drug donepezil. ssu.ac.ir

Furthermore, a novel series of indole-isoxazole carbohydrazides has been designed, with some derivatives showing selective inhibition of AChE. nih.gov Pyridine derivatives with a carbamic or amidic function have also been developed as cholinesterase inhibitors, with some showing potent inhibition of human AChE. nih.gov These findings suggest that the indole-pyridine scaffold is a promising starting point for the design of new AChE inhibitors.

Compound ClassTargetMost Potent Derivative ExampleIC50 ValueReference
Indolinone-based compoundsAcetylcholinesterase (AChE)(E)-1-(2-chlorobenzyl)-4-((2-oxoindolin-3-ylidene)methyl)pyridinium chloride0.44 nM ssu.ac.ir
Indole-isoxazole carbohydrazidesAcetylcholinesterase (AChE)Compound 5d29.46 µM nih.gov
Pyridine derivatives with carbamic functionhuman Acetylcholinesterase (hAChE)Carbamate 80.153 µM nih.gov

The development of multi-target-directed ligands (MTDLs) is a growing strategy in the search for treatments for neurodegenerative diseases like Alzheimer's. nih.gov The indole scaffold is a key component in many such experimental compounds due to its ability to interact with multiple targets involved in the disease pathology. nih.govnih.gov

Novel indole-based compounds have been designed and evaluated as anti-Alzheimer's and anti-neuroinflammatory agents. nih.gov Some of these compounds have demonstrated the ability to inhibit both acetylcholinesterase and butyrylcholinesterase, as well as prevent the aggregation of Aβ amyloid plaques, a hallmark of Alzheimer's disease. nih.govnih.gov For example, certain indole derivatives have been shown to inhibit the self-induced aggregation of Aβ1-42. nih.gov Additionally, indole–phenolic derivatives have shown promise as multifunctional agents with chelating, antioxidant, and anti-aggregation properties. nih.gov The neuroprotective potential of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol has also been identified, showing antioxidant and neurocytoprotective effects. nih.gov

Anti-Inflammatory Activities

While direct evidence for the anti-inflammatory activity of this compound is not prominent, the broader classes of indole and pyridine derivatives have been explored for such properties. For example, hybrid molecules containing both imidazole (B134444) and indole nuclei have demonstrated promising anti-inflammatory and antinociceptive activities. nih.gov These compounds were found to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models. nih.gov Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives has been synthesized, with some compounds effectively inhibiting the production of pro-inflammatory cytokines in vitro. rsc.org These studies suggest that the indole core structure is a viable platform for developing new anti-inflammatory agents.

Other Emerging Biological Activities

Beyond the well-established applications, derivatives of this compound are being investigated for a variety of other promising biological activities. These explorations are paving the way for the development of new therapeutic strategies for a range of diseases.

The antioxidant potential of indole derivatives, particularly those integrated with a pyridine moiety, has garnered significant attention. nih.gov These compounds are recognized for their ability to scavenge reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases. The hexahydropyridoindole scaffold, a related structure, has been extensively studied for its free-radical scavenging mechanisms. nih.gov The knowledge gained from these studies provides a strong basis for the design and synthesis of novel pyridoindole derivatives with tailored antioxidant efficacy, lipophilicity, and basicity. nih.gov

Research into various indole-pyridine hybrids has demonstrated their capacity as effective antioxidants. For instance, certain indole analogues incorporating pyridopyrimidine and pyranonapthyridine systems have shown good radical scavenging and metal chelating activities. researchgate.net Specifically, compounds with these fused ring systems have exhibited significant antioxidant potential. researchgate.net The development of new indole-based derivatives continues to yield compounds with potent antioxidant and antimicrobial properties. tandfonline.com The inherent antioxidant activity of these scaffolds makes them promising candidates for mitigating oxidative stress-related cellular damage.

Table 1: Antioxidant Activity of Selected Indole-Pyridine Derivatives

Compound Type Observed Activity Reference
Substituted Pyridoindoles Effective scavengers of reactive oxygen species. nih.gov
Indole analogues with pyridopyrimidine Good radical scavenging activity. researchgate.net
Indole analogues with pyranonapthyridine Good radical scavenging activity. researchgate.net
Indole-pyridine carbonitriles Exhibited antioxidant potential. tandfonline.com

Malaria remains a significant global health challenge, and the development of novel antimalarial agents is crucial to combat drug-resistant strains of Plasmodium falciparum. nih.gov Indole derivatives have emerged as a valuable source of antimalarial compounds, with many exhibiting potent in vitro and in vivo activity against both drug-sensitive and resistant parasite strains. nih.govresearchgate.net The indole moiety serves as a versatile template for the design of new and effective antimalarial drugs. nih.govresearchgate.net

A fragment-based design strategy combining indole and pyridine cores has led to the synthesis of pyridyl-indole hybrids with significant antimalarial activity. researchgate.netmalariaworld.org Several of these hybrids have demonstrated IC50 values in the low micromolar range against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. researchgate.netmalariaworld.org Molecular docking studies suggest that these compounds may exert their effect by binding to the active site of the quadruple mutant Plasmodium falciparum dihydrofolate reductase enzyme. malariaworld.org

Furthermore, the exploration of the 3-piperidin-4-yl-1H-indole scaffold, identified from a high-throughput screening, has yielded compounds with lead-like properties and antimalarial activity against both drug-sensitive and resistant strains. nih.govbroadinstitute.org These findings underscore the potential of this chemotype for further optimization into novel antimalarial drugs. nih.govbroadinstitute.org Pyrido[3,2-b]indol-4-yl-amine derivatives have also shown very high in vitro antimalarial activity, with some analogues exhibiting IC50 values in the nanomolar range. nih.govresearchgate.net

Table 2: Antimalarial Activity of Indole-Pyridine Derivatives

Compound Series Strain(s) Activity Range (IC50) Reference
Pyridyl-indole hybrids D6 and W2 1.47–9.23 μM (D6), 1.16–7.66 μM (W2) researchgate.netmalariaworld.org
3-Piperidin-4-yl-1H-indoles Drug-resistant and sensitive ~3 μM nih.gov
Pyrido[3,2-b]indol-4-yl-amines Chloroquine sensitive and resistant 38-50 nM nih.govresearchgate.net

The global prevalence of diabetes mellitus necessitates the discovery of new and effective antidiabetic agents. nih.gov Indole derivatives, both natural and synthetic, have demonstrated significant potential in this area. nih.gov The structural diversity of indole compounds allows for the design of molecules that can modulate various targets involved in glucose metabolism. nih.govnih.gov

A number of indole-pyridine hybrids have been synthesized and evaluated for their antidiabetic and antioxidant properties. tandfonline.com A library of indole–pyridine carbonitrile derivatives was found to contain several compounds that potently inhibited α-glucosidase and α-amylase, key enzymes in carbohydrate digestion. tandfonline.comresearchgate.net The inhibitory activities of some of these derivatives were comparable to the standard drug, acarbose. tandfonline.comresearchgate.net Furthermore, a series of 1,4-dihydropyridine-indole derivatives were synthesized and shown to stimulate GLUT4 translocation, a crucial step in glucose uptake by cells. nih.gov One compound from this series demonstrated a significant reduction in blood glucose levels in a diabetic rat model. nih.gov These findings highlight the promise of indole-pyridine scaffolds in the development of novel antihyperglycemic agents.

Table 3: Antidiabetic/Antihyperglycemic Activity of Indole-Pyridine Derivatives

Compound Series Mechanism of Action Key Findings Reference
Indole–pyridine carbonitriles Inhibition of α-glucosidase and α-amylase Potent inhibitory activities, comparable to acarbose. tandfonline.comresearchgate.net
1,4-Dihydropyridine-indole derivatives GLUT4 translocation stimulation Significant stimulation of GLUT4 translocation and in vivo reduction of blood glucose. nih.gov
Imidazo[1,2-a]pyridine derivatives GPR40 agonism Striking decrease in blood glucose in mice. jchemrev.com

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, RTK inhibitors are a major focus of anticancer drug development. nih.gov Indole-based scaffolds have proven to be effective frameworks for the design of potent RTK inhibitors. nih.govnih.gov

ROR1 Inhibition: The receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a promising target in oncology. nih.gov Systematic optimization of an initial indole-based ROR1 inhibitor led to the discovery of a series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives with exceptional ROR1 inhibitory potency and high selectivity. nih.gov One lead candidate from this series demonstrated robust antitumor activity both in vitro and in vivo, along with an optimized pharmacokinetic profile. nih.gov Structure-based virtual screening and subsequent optimization have also identified novel ROR1 inhibitors that induce apoptosis in tumor cells and suppress tumor growth in mouse models. acs.org

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another well-validated target in cancer therapy. researchgate.net A scaffold hybridization approach combining pyrimidine (B1678525) and indole pharmacophores has been used to design novel EGFR inhibitors. nih.gov Several of these indolyl-pyrimidine derivatives have shown EGFR inhibitory activity with IC50 values in the sub-micromolar range, comparable to the established EGFR inhibitor erlotinib. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the EGFR active site. nih.gov Additionally, new indole derivatives have been designed to target both EGFR and VEGFR-2, demonstrating a dual inhibitory mechanism that could be advantageous in cancer treatment. nih.govnih.gov

Table 4: Receptor Tyrosine Kinase (RTK) Inhibition by Indole-Pyridine Derivatives

Target RTK Compound Series Key Findings Reference
ROR1 1-Methyl-3-(pyridin-3-yl)-1H-indole derivatives Exceptional inhibitory potency, high selectivity, and in vivo antitumor activity. nih.gov
EGFR Indolyl-pyrimidine derivatives IC50 values in the sub-micromolar range, comparable to erlotinib. nih.gov
EGFR/VEGFR-2 N-alkyl substituted iodoquinazolines Dual inhibitory activity against both EGFR and VEGFR-2. nih.gov

Mechanistic Investigations and Molecular Interactions

Identification of Molecular Targets and Pathways

The specific molecular targets for 3-Methyl-2-(pyridin-4-yl)-1H-indole are not well-established in the existing literature.

There is no direct evidence in the reviewed literature detailing the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR), Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), c-Kit, or Abelson murine leukemia viral oncogene homolog 1 (Abl).

Research into structurally related compounds, however, suggests that the indole-pyridine scaffold is a viable pharmacophore for kinase inhibition. For instance, derivatives of 1-methyl-3-(pyridin-3-yl)-1H-indole have been optimized as potent and selective inhibitors of ROR1, with off-target activities noted for some analogues against c-Kit and Abl. nih.govacs.org These findings, while not directly applicable to this compound, highlight the potential of this chemical class. Other distinct pyridine (B92270) and indole-containing compounds have also been identified as inhibitors of c-Kit and BCR-Abl. tandfonline.comgoogle.com

No studies were identified that specifically investigate the interaction of this compound with DNA or its ability to inhibit topoisomerase enzymes.

The capacity of this compound to modulate tubulin polymerization has not been specifically reported. The indole (B1671886) scaffold is a well-known feature in a variety of compounds that act as tubulin polymerization inhibitors. acs.org

There is currently no available data to suggest that this compound functions as an inhibitor of histone deacetylases (HDACs).

The interaction between this compound and the bacterial regulator protein PqsR, a key component of quorum sensing in Pseudomonas aeruginosa, has not been described in the scientific literature.

Cellular Mechanisms of Action

Due to the limited research on its specific molecular targets, the cellular mechanisms of action for this compound remain unelucidated. Studies on more complex molecules containing a pyridine-indole-like core have shown mechanisms such as the induction of methuosis, a form of non-apoptotic cell death characterized by vacuolization. nih.gov However, these findings cannot be directly extrapolated to this compound.

Vacuolization Studies and Origin (Macropinosomes, Endoplasmic Reticulum)

Certain derivatives of 2-indolyl-substituted pyridinylpropenone have been identified as potent inducers of a non-apoptotic form of cell death known as methuosis. nih.gov This process is visually characterized by the profound accumulation of large, fluid-filled cytoplasmic vacuoles. nih.govnih.gov

Studies on related indole-based chalcones, such as 3-(5-methoxy-2-methylindol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), have shown that these vacuoles originate from macropinosomes, which are large endocytic vesicles. nih.govnih.gov The formation of these vacuoles is dependent on protein synthesis. nih.gov Specifically, investigations into the activity of a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative, compound 12A, confirmed that the induced vacuoles are derived from macropinosomes and not from autophagosomes. nih.gov While extensive vacuolization is a hallmark of methuosis, it has been observed that this vacuolization can be uncoupled from eventual cell death, suggesting a complex relationship between endosomal perturbations and the methuotic cell death pathway. nih.gov

The endoplasmic reticulum (ER) is a critical organelle for protein and lipid synthesis and maintaining cellular calcium homeostasis. nih.gov Disruption of these functions leads to ER stress and the activation of the unfolded protein response (UPR). nih.govnih.gov While direct studies linking this compound to ER stress are not prominent, the induction of massive vacuolization by related compounds points to significant disruption of endomembrane trafficking, a system intricately linked with the ER.

Involvement of Specific Signaling Pathways (e.g., MAPK/JNK)

The biological activity of indole-based compounds is frequently mediated through their interaction with key cellular signaling pathways. Derivatives of indole-3-carbinol (B1674136) (I3C), for example, are known to modulate multiple signaling networks, including the critical PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. nih.gov These compounds also affect the downstream NF-κB signaling, which has implications for inflammation, invasion, and angiogenesis. nih.gov

Furthermore, the mitogen-activated protein kinase (MAPK) cascades are common targets. The JNK signaling pathway, which is activated by environmental stress and cytokine receptors, is involved in apoptosis, neurodegeneration, and inflammation. google.com Related heterocyclic structures like pyridinylquinoxalines and oxindoles have been developed as inhibitors of MAPK pathway components, including p38α MAPK and MAP4K1, a kinase that regulates the JNK pathway. google.comnih.gov This suggests that the this compound scaffold may also interact with these crucial signaling cascades.

Effects on Protein Expression and Gene Regulation

The modulation of signaling pathways, such as PI3K/Akt and MAPK/JNK, inherently leads to downstream consequences for protein expression and gene regulation. Transcription factors like NF-κB, which are regulated by these pathways, control the expression of a multitude of genes involved in cellular responses. nih.gov For example, Kruppel-like factor 4 (KLF4), a transcription factor that regulates cell proliferation and inflammation, can be influenced by cellular stress conditions. bslonline.org

Ligand-Receptor Binding Studies (e.g., Radioligand Binding Assays)

The ability of a compound to bind with high affinity and specificity to a biological receptor is a cornerstone of its therapeutic potential. While specific radioligand binding assays for this compound are not detailed in the reviewed literature, studies on related indole structures demonstrate their capacity to act as potent receptor ligands.

For instance, a library of 1H-indole-2-carboxamides was discovered to be effective inhibitors of the androgen receptor (AR) by binding to an allosteric site known as binding function 3 (BF3). nih.gov This interaction leads to strong antiproliferative activity in prostate cancer cell lines, showcasing the potential of the indole scaffold to disrupt ligand-receptor interactions beyond the primary binding site. nih.gov This highlights a plausible mechanism for this compound, suggesting it could be investigated for binding activity at various cellular receptors.

Enzyme Inhibition Assays

The indole moiety is a common feature in many enzyme inhibitors. Research has shown that compounds containing the 2-(pyridin-4-yl)-1H-indole core structure, as well as other related indole derivatives, can inhibit a variety of key enzymes involved in disease pathology.

One study detailed a compound with a 2-(pyridin-4-yl)-1H-indole core that was developed as an inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in arthritic disorders. nih.gov Additionally, various indole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes central to the inflammatory process. nih.govnih.govnih.gov For example, certain indole derivatives show selective inhibition of COX-2, which is a key target for anti-inflammatory drugs. nih.govnih.gov Similarly, 2-amino-5-hydroxyindole derivatives have been identified as potent inhibitors of 5-LOX. nih.gov

The inhibitory activities of several indole derivatives against various enzymes are summarized in the table below.

Table 1: Enzyme Inhibition by Selected Indole Derivatives

Compound Class Target Enzyme IC₅₀ Value Reference
2-Amino-5-hydroxyindole derivative 5-Lipoxygenase (5-LOX) ~300 nM nih.gov
Imidazo[1,2-a]pyridin-3-amine derivative Cyclooxygenase-2 (COX-2) 0.07 µM nih.gov
Indole-based pyridinylpropenone 5-Lipoxygenase (5-LOX) 7.8-10 µM

This table presents data for structurally related indole compounds to illustrate the potential inhibitory activities of the indole scaffold.

Structure Activity Relationship Sar Studies and Rational Design

Influence of Indole (B1671886) Ring Substitutions on Biological Activity

The indole nucleus of 3-methyl-2-(pyridin-4-yl)-1H-indole offers several positions for substitution, each with the potential to modulate the compound's pharmacological profile. Researchers have systematically introduced various functional groups at the C3, N1, and other positions of the indole ring to probe their effects on activity. nih.govresearchgate.netmdpi.comnih.govresearchgate.net

Methyl Group at C3 Position: Role and Modulation

Studies have shown that replacing or modifying the C3-methyl group can lead to significant changes in activity. For example, the enantioselective methylation at the C3 position is a critical step in the biosynthesis of certain natural products, highlighting the stereochemical importance of this substituent. uni-duesseldorf.de The enzymatic C3-methylation of indoles is a challenging but valuable transformation in the synthesis of bioactive molecules. uni-duesseldorf.de

Interactive Table: Effect of C3-Substitutions on Biological Activity

Compound C3-Substituent Observed Activity
Analog A-CH3Baseline Activity
Analog B-HReduced Activity
Analog C-CH2CH3Altered Selectivity
Analog D-CF3Increased Potency in some cases nih.gov

Substitutions at N1 Position

The nitrogen atom at the N1 position of the indole ring is another key site for modification. The presence or absence of a substituent at this position, as well as the nature of that substituent, can dramatically alter the compound's properties. In many cases, an unsubstituted N1 position (N-H) is essential for potent agonist activity at certain receptors, such as the 5-HT6 receptor. nih.gov The introduction of substituents at the N1 position can modulate the electronic properties of the indole ring system. acs.org

For example, the introduction of a benzenesulfonyl group at the N1-position of a 5-HT6 receptor agonist switched its activity to that of an antagonist. nih.gov N-alkoxy substitutions on indole-3-carbinol (B1674136) derivatives have been shown to increase their anti-proliferative efficacy. nih.gov The electronic nature of the substituent on the indole nitrogen can influence the regioselectivity of reactions like halogenation. organic-chemistry.org

Halogenation and Other Substituents on the Indole Nucleus

The introduction of halogen atoms and other substituents onto the benzofused portion of the indole nucleus has been widely explored to fine-tune the biological activity of 2-pyridinyl-indoles. Halogen substituents, in particular, have been shown to be crucial for the agonist properties of certain compounds. nih.gov

The position of the substituent on the indole ring is critical. For instance, in a series of CysLT1 antagonists, substitution at the 4-position of the indole ring was found to be the least favorable for activity. researchgate.net Conversely, substitutions at the 6-position of the indole-benzyl ring have been shown to be favorable for cytotoxicity in certain anticancer agents. acs.org The electronic properties of substituents on the indole ring can influence the molecule's interaction with its biological target. acs.org For example, electron-withdrawing groups on the indole can affect the strength of hydrogen bonding interactions. acs.org

Enzymatic halogenation has also been used to selectively introduce halogen atoms at specific positions of the indole ring, such as the C3 position. nih.govresearchgate.net

Interactive Table: Impact of Indole Ring Substituents on Activity

Compound Series Indole Substitution Effect on Activity Reference
5-HT6 Agonists5-Fluoro, 5-Chloro, 5-BromoEssential for potent agonist properties nih.gov
CysLT1 Antagonists4-FluoroLess potent than 5- or 6-substituted analogs researchgate.net
Anticancer Agents6-FluoroHigh activity acs.org
Anticancer Agents6-MethoxylFavorable for cytotoxicity acs.org

Role of Pyridine (B92270) Moiety Position and Substituents

The pyridine ring is the other key pharmacophoric element in this class of compounds. Its position relative to the indole core and the presence of substituents on the pyridine ring itself are critical determinants of biological activity. nih.govacs.orgorganic-chemistry.orgacs.orgnih.gov

Impact of Pyridine Nitrogen Position (e.g., Pyridin-2-yl, 3-yl, 4-yl)

The position of the nitrogen atom within the pyridine ring significantly influences the molecule's biological activity and selectivity for different targets. The basicity and electron distribution of the pyridine ring change depending on the nitrogen's location, which in turn affects how the molecule interacts with its biological target. libretexts.orgnih.gov

Substitutions on the Pyridine Ring

Introducing substituents onto the pyridine ring provides another avenue for modulating the pharmacological profile of 2-pyridinyl-indole derivatives. The nature and position of these substituents can impact the molecule's potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, in a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides, a 6-(2-chloro-pyridin-3-yloxy) substituent on the pyridine ring resulted in a compound with very high affinity and selectivity for the 5-HT2C receptor. nih.gov The addition of electron-withdrawing substituents to the pyridine ring can influence the molecule's ability to overcome multidrug resistance in cancer cells. nih.gov The electronic effects of substituents on the pyridine ring can also influence the regioselectivity of chemical reactions. researchgate.net

Conformational Flexibility and Steric Effects in Activity Modulation

The biological activity of indole derivatives is profoundly influenced by their three-dimensional structure, including the relative orientation of the indole core and its substituents. The conformational flexibility between the pyridinyl ring and the 1H-indole nucleus in this compound is a critical determinant of its interaction with biological targets.

Steric effects, which arise from the spatial arrangement of atoms, play a crucial role in modulating activity. The size and shape of substituents can either enhance or diminish the compound's efficacy.

Impact of Substituent Size : In studies on pyrazolo[4,3-c]pyridines, which feature an indole residue, it was found that introducing larger substituents at the N-1 position of the indole system led to a decrease in potency. This is because the indole residue fits tightly into a specific pocket (the Phe pocket) of the target protein. Larger groups cannot be accommodated without a significant entropic penalty that would be required for the ligand to change its conformation to fit the binding site acs.org.

Binding Posture : Molecular modeling of pyridine-bridged analogues in complex with tubulin has shown that different substitution patterns can lead to slightly different binding postures within the active site, which correlates with their observed cytotoxic activity acs.org.

Development of Lead Compounds and Analogues with Enhanced Properties

A lead compound is a chemical compound that has pharmacological or biological activity and serves as the starting point for drug design and development technologynetworks.com. The this compound scaffold is a valuable starting point for the development of new therapeutic agents. Through systematic chemical modifications, researchers have developed numerous analogues with enhanced properties, such as increased potency, better selectivity, and improved pharmacokinetic profiles.

One successful example involves the development of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR). Starting from a screening hit, extensive structure-activity relationship (SAR) studies were conducted. By modifying the acylating group at position 2 and exploring various substitutions on the phenyl ring, researchers identified an enantiomerically pure compound, 39 , with nanomolar activity and good efficacy in rescuing the gating defect of F508del- and G551D-CFTR acs.org.

Table 1: SAR of Tetrahydro-γ-carboline Analogues as CFTR Potentiators acs.orgThis interactive table summarizes the efficacy (Eₘₐₓ) and potency (EC₅₀) of various analogues based on modifications to the core structure.

Compound Modifications Eₘₐₓ (normalized) EC₅₀ (μM)
3 (Reference Hit) 1.0 0.94
19 Phenyl on pyrazole (B372694) replaced with methyl 1.1 0.25
20 Phenyl on pyrazole replaced with cyclopropyl 1.1 0.16
39 (S)-enantiomer with specific phenyl substitution 1.2 0.08

Table 2: Potent Anticancer Indole-based Analogues nih.govThis interactive table shows compounds identified with significant anti-proliferative and vacuole-inducing effects.

Compound Key Features Activity Profile
12g Potent Analogue Similar anti-proliferative and vacuole-inducing effects as the lead compound.
12i Potent Analogue Similar anti-proliferative and vacuole-inducing effects as the lead compound.
12n Potent Analogue Similar anti-proliferative and vacuole-inducing effects as the lead compound.
12A Lead Analogue Exhibits high pan-cytotoxicity against different cancer cell lines but is hardly toxic to normal cells.

The development of bis-indole compounds as HIV fusion inhibitors also illustrates this principle, where structural modifications resulted in lead compounds like 6j , which demonstrated submicromolar activity against multiple strains of HIV nih.gov.

Strategies for Enhancing Selectivity and Potency

Enhancing the selectivity and potency of a lead compound is a primary goal of medicinal chemistry. Selectivity ensures that the drug interacts primarily with its intended target, minimizing off-target side effects, while potency allows for efficacy at lower concentrations.

Several strategies have been successfully employed to improve these properties for indole and pyridine-based compounds:

Systematic SAR Studies : A thorough investigation of the structure-activity relationship is crucial. For instance, systematic cross-screening and SAR studies of quinazolinone derivatives as ALK2 inhibitors led to a remarkable 40–80-fold increase in potency over the initial hit compound technologynetworks.com.

Allosteric Modulation : Targeting allosteric sites—sites on a receptor that are distinct from the primary agonist binding site—can offer a path to greater selectivity. The development of noncompetitive antagonists for the mGluR5 receptor, such as analogues of 2-methyl-6-(phenylethynyl)pyridine (MPEP), demonstrates this approach, leading to highly potent and selective modulators ebi.ac.uk.

The development of the CFTR potentiator 39 is a prime example of enhancing potency through rational design. The in-depth SAR study guided the synthesis of analogues, culminating in a compound with nanomolar activity, a significant improvement from the micromolar potency of the initial hit acs.org.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Protein-Ligand Interaction Analysis

In a hypothetical docking study of 3-Methyl-2-(pyridin-4-yl)-1H-indole, the indole (B1671886) ring could participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within a protein's binding pocket. The nitrogen atom on the indole ring can act as a hydrogen bond donor. Furthermore, the pyridine (B92270) moiety introduces additional possibilities for interactions; the nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. The specific interactions would be highly dependent on the topology and amino acid composition of the target protein's active site.

Binding Affinity and Scoring Functions

Scoring functions are mathematical methods used to approximate the binding affinity between a ligand and a protein. After a docking algorithm generates potential binding poses, a scoring function calculates a score to rank these poses. For this compound, a scoring function would estimate its binding energy (often in kcal/mol) to a target protein. A lower binding energy score typically indicates a more stable protein-ligand complex and higher binding affinity. These scores are derived from factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be used to determine its optimized molecular geometry, electron density distribution, and electrostatic potential. These calculations would provide insights into the molecule's reactivity and the nature of its chemical bonds. For instance, DFT studies on 3-methylindole (B30407) have been used to analyze the effects of halogenation on π-π stacking interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow for the study of the dynamic behavior of a system over time. If a protein-ligand complex of this compound were subjected to MD simulations, it would provide information on the stability of the binding pose predicted by molecular docking. These simulations can reveal how the ligand and protein adapt to each other's presence and the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over a period of nanoseconds or longer.

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.comlibretexts.org These analyses are crucial for understanding a molecule's stability, reactivity, and ability to interact with a biological target. The key determinant of the conformational profile of this compound is the rotation around the single bond connecting the indole scaffold at the C2 position to the pyridin-4-yl ring.

For 2-arylindoles, a completely planar conformation is often disfavored due to steric hindrance between the hydrogen atoms on the adjacent rings. nih.govnih.gov Consequently, the most stable conformer for this compound is predicted to be a non-planar, twisted arrangement where the pyridine ring is rotated at a specific dihedral angle relative to the indole plane. This twisted geometry minimizes repulsive forces and represents the most probable and stable structure of the molecule in a solution or biological environment.

Dynamic Behavior of Ligand-Target Complexes

Molecular Dynamics (MD) simulation is a computational method used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of a ligand-target complex. nih.govmdpi.com Once this compound is docked into the binding site of a target protein, MD simulations can elucidate the stability of the binding pose and the nature of the intermolecular interactions. nih.govnih.gov

Key metrics are used to analyze the trajectory of an MD simulation:

Root-Mean-Square Deviation (RMSD): This value measures the average deviation of the protein-ligand complex's backbone atoms over time from their initial docked position. A low and stable RMSD value over the course of the simulation indicates that the ligand maintains a consistent binding mode and the complex is stable.

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand. It reveals the flexibility of different regions of the protein and the ligand. High RMSF values indicate greater mobility, which can be important for induced-fit binding or allosteric regulation.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comchemrevlett.com QSAR models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that drive biological function.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. For this compound, this would involve a set of indole or pyridinyl-indole derivatives. nih.govbenthamdirect.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., logP), and topological properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Kernel-based Partial Least Squares (KPLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govbenthamdirect.com

Validation: The model's statistical significance and predictive power are rigorously assessed. This includes internal validation using techniques like leave-one-out cross-validation (q²) and external validation using a test set of compounds that were not used in model generation (predictive r²). nih.govmdpi.com

QSAR studies on indole-based compounds have successfully identified key structural features for various biological activities. For example, a 3D-QSAR study on indole and isatin derivatives as antiamyloidogenic agents identified hydrophobic and electron-withdrawing features as being highly correlated with activity. mdpi.com Similarly, a study on pyrido[3,4-b]indole derivatives used 2D fingerprint descriptors to create predictive models for anticancer activity. nih.gov These models provide valuable guidance for designing more potent derivatives of the this compound scaffold.

Table 1: Statistical Results of a Predictive 2D-QSAR Model for Pyrido[3,4-b]indole Derivatives Against the HCT116 Cancer Cell Line nih.gov
Statistical ParameterValueDescription
R² (Training Set)0.99Coefficient of determination for the training set, indicating how well the model fits the data.
SD0.12Standard deviation of the regression.
F440.9F-test value, indicating the statistical significance of the model.
r² (Test Set)0.70Predictive r-squared for the external test set, indicating the model's predictive ability.
0.98Cross-validated R-squared from leave-one-out analysis.
Best Descriptor TypeAtom Triplet FingerprintThe molecular fingerprint that provided the best correlation with biological activity.

De Novo Drug Design Approaches

De novo drug design refers to the computational generation of novel molecular structures with the potential to bind to a specific biological target and elicit a desired therapeutic effect. nih.gov Unlike virtual screening, which searches existing compound libraries, de novo design builds molecules from the ground up. This approach can be particularly useful for exploring novel chemical space and creating compounds with unique scaffolds. The this compound structure can serve as a starting point or inspiration for such design strategies.

There are two primary strategies in de novo design:

Structure-Based Design: This method requires the three-dimensional structure of the target protein. Algorithms can either "grow" a molecule atom-by-atom or functional group-by-functional group directly within the active site, or they can place small molecular fragments into favorable positions (sub-pockets) and then "link" them together to form a complete molecule. nih.gov

Ligand-Based Design: When a target structure is unavailable, this approach uses the structure of a known active ligand as a template. The algorithm generates new molecules that mimic the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of the template while introducing novel structural elements.

Fragment-based drug discovery (FBDD) is a closely related and highly successful strategy where small, low-molecular-weight fragments are screened for weak binding to the target. nih.govacs.orgacs.org Hits are then optimized by growing or linking them to generate high-affinity leads. nih.gov In this context, the indole and pyridine moieties of this compound could be considered as fragments that can be individually modified or used as a core scaffold to be elaborated upon, aiming to improve potency, selectivity, and pharmacokinetic properties.

Future Perspectives in Research on 3 Methyl 2 Pyridin 4 Yl 1h Indole

Novel Synthetic Strategies and Methodological Advancements

The synthesis of indole (B1671886) derivatives is a well-established field, yet the quest for more efficient, greener, and diverse synthetic routes remains a dynamic area of research. ijpsjournal.comtandfonline.com Future efforts in the synthesis of 3-Methyl-2-(pyridin-4-yl)-1H-indole and its analogs will likely focus on several key advancements:

Greener Synthetic Approaches: Conventional methods for indole synthesis are being increasingly replaced by more environmentally friendly techniques. tandfonline.com This includes the use of water as a solvent, microwave irradiation, and solid acid catalysts to minimize the use of hazardous reagents and solvents. ijpsjournal.comtandfonline.com

Catalytic C-H Activation: Recent advancements in transition-metal-catalyzed C-H activation offer a powerful tool for the direct functionalization of the indole and pyridine (B92270) rings. acs.orgacs.org Future research could explore cobalt-catalyzed [4+2] annulation strategies to construct the core indole scaffold or to introduce further substitutions with high regioselectivity and efficiency. acs.orgacs.org

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound derivatives. This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for forging carbon-carbon and carbon-heteroatom bonds. This approach could be employed for the late-stage functionalization of the this compound core, allowing for the rapid generation of diverse compound libraries.

A comparative table of conventional versus modern synthetic approaches highlights the potential for improvement:

FeatureConventional SynthesisNovel Synthetic Strategies
Solvents Often requires harsh organic solventsUtilizes greener solvents like water or ionic liquids ijpsjournal.comtandfonline.com
Catalysts May use stoichiometric and hazardous reagentsEmploys catalytic amounts of transition metals or solid acids ijpsjournal.comacs.orgacs.org
Energy Source Typically relies on conventional heatingExplores microwave irradiation and photoredox catalysis tandfonline.com
Efficiency Can involve multiple steps with moderate yieldsAims for higher yields and atom economy through C-H activation acs.orgacs.org
Scalability Can be challenging to scale up safelyFlow chemistry offers better control and scalability

Exploration of New Biological Targets and Therapeutic Areas

While the indole nucleus is known to interact with a variety of biological targets, the specific therapeutic potential of this compound is still being uncovered. ijpsjournal.com Future research will likely expand into new and diverse therapeutic areas:

Neurodegenerative Diseases: The structural similarity of indoles to neurotransmitters like serotonin (B10506) suggests their potential in treating central nervous system (CNS) disorders. ijpsjournal.com Research into the modulation of targets like the Nurr1 transcription factor, which is implicated in neuroprotective pathways, could be a fruitful avenue. acs.org

Oncology: The indole scaffold is a privileged structure in the development of anticancer agents. nih.gov Derivatives of this compound could be investigated as inhibitors of key signaling pathways involved in cancer progression, such as the Hedgehog signaling pathway or as inducers of methuosis, a form of non-apoptotic cell death. nih.govnih.gov

Inflammatory Diseases: Indole-based compounds have shown promise as anti-inflammatory agents. tandfonline.com The potential of this compound derivatives to inhibit inflammatory mediators or pathways, such as those involving NADPH oxidase 2 (NOX2), warrants further investigation. nih.gov

Infectious Diseases: The indole core has been identified in compounds with antibacterial and antiviral activities. ijpsjournal.com Future studies could explore the efficacy of this compound derivatives against various pathogens.

Advanced Mechanistic Characterization

A deeper understanding of how this compound and its derivatives exert their biological effects is crucial for rational drug design. Advanced analytical and computational techniques will be instrumental in this endeavor:

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These techniques can provide high-resolution structural information about the binding of this compound derivatives to their biological targets. This information is invaluable for understanding the molecular basis of their activity and for designing more potent and selective analogs. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between the compound and its target protein over time. rsc.orgnih.gov This can help to elucidate the mechanism of action and to predict the effects of structural modifications.

Chemical Proteomics: This approach can be used to identify the direct binding partners of this compound derivatives within a complex biological system, thereby revealing novel targets and off-target effects.

Site-Directed Mutagenesis: This technique can be used to pinpoint the specific amino acid residues within a target protein that are critical for the binding and activity of the compound. mdpi.com

Development of Multi-Targeting Agents

The concept of "one drug, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies. The this compound scaffold is well-suited for the development of multi-targeting agents due to its ability to interact with diverse biological targets.

Kinase and Epigenetic Enzyme Inhibition: Many cancers involve the dysregulation of multiple signaling pathways. A single molecule that can simultaneously inhibit key kinases (e.g., VEGFR, FLT-3) and epigenetic enzymes (e.g., HDACs, SIRTs) could offer a more effective therapeutic approach. acs.org

Combined Anticancer and Anti-inflammatory Activity: Chronic inflammation is a known driver of cancer. Compounds that possess both antiproliferative and anti-inflammatory properties could be particularly beneficial.

Network Pharmacology: This computational approach can be used to identify potential multi-targeting opportunities by analyzing the complex network of interactions between drugs, targets, and diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Predictive Modeling: ML models can be trained on large datasets of chemical structures and biological activities to predict the properties of new, unsynthesized compounds. rsc.orgncku.edu.tw This can help to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel this compound analogs with enhanced efficacy and selectivity. ncku.edu.tw

Reaction Prediction and Synthesis Planning: AI tools can assist chemists in planning the most efficient synthetic routes to target molecules, taking into account factors such as yield, cost, and safety. nih.gov

High-Throughput Screening Data Analysis: ML algorithms can analyze the vast amounts of data generated from high-throughput screening campaigns to identify hit compounds and to elucidate structure-activity relationships (SAR).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-2-(pyridin-4-yl)-1H-indole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via modified Fischer indole synthesis or cross-coupling reactions. For example, 2-(Pyridin-4-yl)-1H-indole derivatives are synthesized by reacting phenylhydrazine derivatives with pyridine-containing ketones under acidic conditions (e.g., ethanol as solvent, 68% yield, mp 237–239°C) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMSO for N-alkylation reactions), and temperature . Purification via flash chromatography (petroleum ether/EtOAc gradients) is critical for isolating high-purity products .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridyl vs. methyl group positions) .
  • HRMS : Validates molecular weight (e.g., exact mass for C₁₃H₁₁N₂) and fragmentation patterns .
  • Melting Point Analysis : Consistency with literature values (e.g., 237–239°C) ensures purity .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches in indole rings) .

Q. What safety protocols should be followed when handling this compound?

  • Methodology :

  • Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Follow guidelines for indole derivatives: wash with soap/water after skin exposure, rinse eyes for 15 minutes if contacted, and seek medical attention .
  • Store at RT in airtight containers away from light .

Advanced Research Questions

Q. How can structural modifications of this compound optimize binding to serotonin receptors (e.g., 5-HT1A)?

  • Methodology :

  • Replace the methyl group with bulkier substituents (e.g., piperidinyl residues) to enhance steric complementarity with receptor pockets .
  • Use radioligand binding assays (e.g., [³⁵S]-GTPγS) to measure affinity shifts .
  • Computational docking (e.g., AutoDock Vina) predicts binding poses and guides rational design .

Q. How should researchers address contradictory bioactivity data in multitarget studies (e.g., kinase inhibition vs. receptor antagonism)?

  • Methodology :

  • Dose-Response Curves : Establish IC₅₀ values across targets to identify selectivity thresholds .
  • Off-Target Screening : Use panels like Eurofins Cerep-PrimeScreen™ to rule out nonspecific interactions .
  • Data Triangulation : Cross-validate results with orthogonal assays (e.g., SPR for binding, cell-based functional assays) .

Q. What strategies enable the study of multitarget interactions (e.g., 5-HT1A and SERT) using this compound?

  • Methodology :

  • Dual-Labeled Assays : Combine [³H]-paroxetine (SERT) and [³H]-8-OH-DPAT (5-HT1A) in parallel experiments .
  • Functional Selectivity Analysis : Measure cAMP inhibition (5-HT1A) vs. serotonin reuptake (SERT) in transfected cell lines .
  • Pharmacophore Modeling : Overlay structural features required for dual activity .

Q. How do structural modifications influence kinase inhibition (e.g., PKC or CDK targets)?

  • Methodology :

  • Introduce bisindolylmaleimide-like substituents (e.g., at C-3) to mimic GF 109203X, a known kinase inhibitor .
  • Use in vitro kinase profiling (e.g., Millipore KinaseProfiler™) to assess inhibition across 50+ kinases .
  • Correlate electronic effects (Hammett constants) of substituents with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.